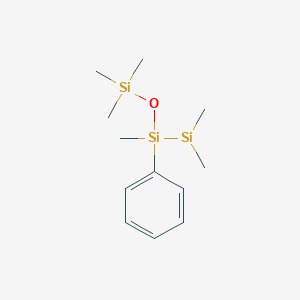
1-Chloro-4-(2,2-diiodoethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-4-(2,2-diiodoethyl)benzene is an organic compound characterized by the presence of a benzene ring substituted with a chlorine atom and a 2,2-diiodoethyl group
Preparation Methods
The synthesis of 1-Chloro-4-(2,2-diiodoethyl)benzene typically involves the halogenation of a suitable precursor. One common method is the electrophilic aromatic substitution reaction, where a benzene derivative is treated with iodine and chlorine under specific conditions to introduce the desired substituents. Industrial production methods may involve the use of catalysts and optimized reaction conditions to achieve high yields and purity.
Chemical Reactions Analysis
1-Chloro-4-(2,2-diiodoethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions, where the chlorine or iodine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different products.
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds, forming more complex structures.
Common reagents used in these reactions include sodium hydroxide, palladium catalysts, and various oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Chloro-4-(2,2-diiodoethyl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving halogenated organic compounds and their biological effects.
Medicine: Research into potential pharmaceutical applications, including the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Chloro-4-(2,2-diiodoethyl)benzene involves its interaction with various molecular targets. The compound can act as an electrophile in substitution reactions, where it forms a positively charged intermediate that reacts with nucleophiles. The pathways involved depend on the specific reaction and conditions.
Comparison with Similar Compounds
1-Chloro-4-(2,2-diiodoethyl)benzene can be compared with other halogenated benzene derivatives, such as:
- 1-Chloro-4-(2,2-dibromoethyl)benzene
- 1-Chloro-4-(2,2-difluoroethyl)benzene
- 1-Chloro-4-(2,2-dichloroethyl)benzene
These compounds share similar structures but differ in the halogen atoms present, which can significantly affect their chemical properties and reactivity
Properties
CAS No. |
823180-33-2 |
|---|---|
Molecular Formula |
C8H7ClI2 |
Molecular Weight |
392.40 g/mol |
IUPAC Name |
1-chloro-4-(2,2-diiodoethyl)benzene |
InChI |
InChI=1S/C8H7ClI2/c9-7-3-1-6(2-4-7)5-8(10)11/h1-4,8H,5H2 |
InChI Key |
AXTBKISFHKXJFY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC(I)I)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


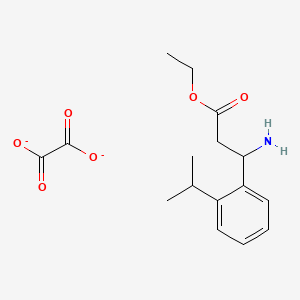
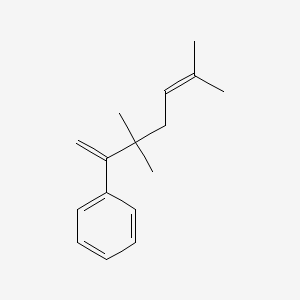
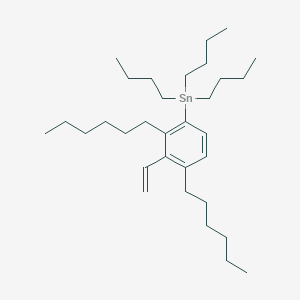
![6-Amino-N-[2-(dimethylamino)ethyl]-N-methylpyridine-3-carboxamide](/img/structure/B14224543.png)
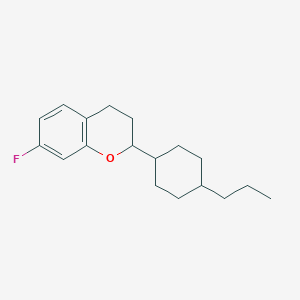

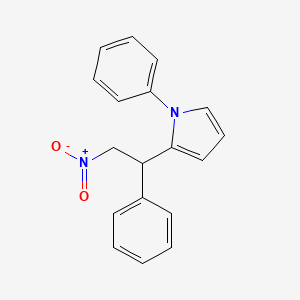

![2-[6-(2,4,6-Trichlorophenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile](/img/structure/B14224606.png)
![[3-Amino-5-(4-octylphenyl)pent-1-en-1-yl]phosphonic acid](/img/structure/B14224610.png)
![N-[[4-(1-oxidopyridin-1-ium-2-yl)piperidin-1-yl]methyl]benzamide](/img/structure/B14224613.png)
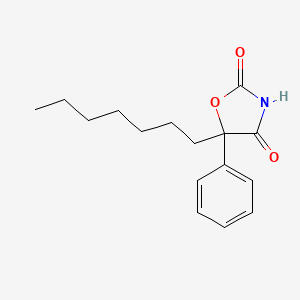
![N-[2-(5-methylpyridin-2-yl)phenyl]-2-(trifluoromethyl)benzamide](/img/structure/B14224635.png)
